

Application Notes & Protocols: Flow Cytometry Analysis of Cellular Responses to Acupuncture Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acurea

Cat. No.: B8775512

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Acupuncture, a therapeutic modality rooted in traditional Chinese medicine, involves the stimulation of specific points on the body, often through the insertion of fine needles.[1][2][3] Emerging scientific evidence suggests that acupuncture can elicit a range of biological responses, including the modulation of inflammation, immune responses, and cell proliferation and survival pathways.[3][4][5][6] Flow cytometry is a powerful technique for single-cell analysis, making it an ideal platform to dissect the cellular and molecular mechanisms underlying the therapeutic effects of acupuncture.

These application notes provide detailed protocols for assessing two key cellular processes, apoptosis and cell cycle progression, in response to acupuncture treatment using flow cytometry. The provided methodologies can be adapted to various research models, including in vitro cell cultures treated with serum from acupuncture recipients or in vivo animal models.

Key Applications

- Evaluating Apoptosis: Quantifying the induction of programmed cell death in cancer cells or modulating apoptosis in other disease models.

- Analyzing Cell Cycle Arrest: Determining the effect of acupuncture on cell proliferation by examining the distribution of cells in different phases of the cell cycle.
- Immunophenotyping: Characterizing changes in immune cell populations in response to acupuncture's immunomodulatory effects.

Data Presentation: Quantifying the Effects of Acupuncture Treatment

The following tables summarize hypothetical quantitative data from flow cytometry experiments designed to assess the impact of acupuncture treatment on a cancer cell line.

Table 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining

Treatment Group	Live Cells (%) (Annexin V- / PI-)	Early Apoptotic Cells (%) (Annexin V+ / PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Control (No Treatment)	95.2 ± 2.1	2.5 ± 0.5	2.3 ± 0.4
Sham Acupuncture	94.8 ± 2.5	2.8 ± 0.6	2.4 ± 0.5
Acupuncture	75.6 ± 3.2	18.9 ± 1.8	5.5 ± 0.9

Table 2: Cell Cycle Analysis by Propidium Iodide Staining

Treatment Group	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)	Sub-G1 (Apoptotic) (%)
Control (No Treatment)	55.4 ± 2.8	30.1 ± 1.9	14.5 ± 1.2	1.8 ± 0.3
Sham Acupuncture	54.9 ± 3.1	29.8 ± 2.0	15.3 ± 1.4	2.1 ± 0.4
Acupuncture	68.2 ± 3.5	15.7 ± 1.5	10.3 ± 1.1	5.8 ± 0.7

Experimental Protocols

Protocol 1: Apoptosis Analysis Using Annexin V and Propidium Iodide (PI)

This protocol details the steps for detecting apoptosis in cells following treatment, based on the externalization of phosphatidylserine (PS) and plasma membrane integrity.[7][8]

Materials:

- Annexin V-FITC Apoptosis Detection Kit (or equivalent with a different fluorochrome)
- 1X PBS (Phosphate Buffered Saline), cold
- 1X Binding Buffer
- Propidium Iodide (PI) staining solution
- Deionized water
- Flow cytometer

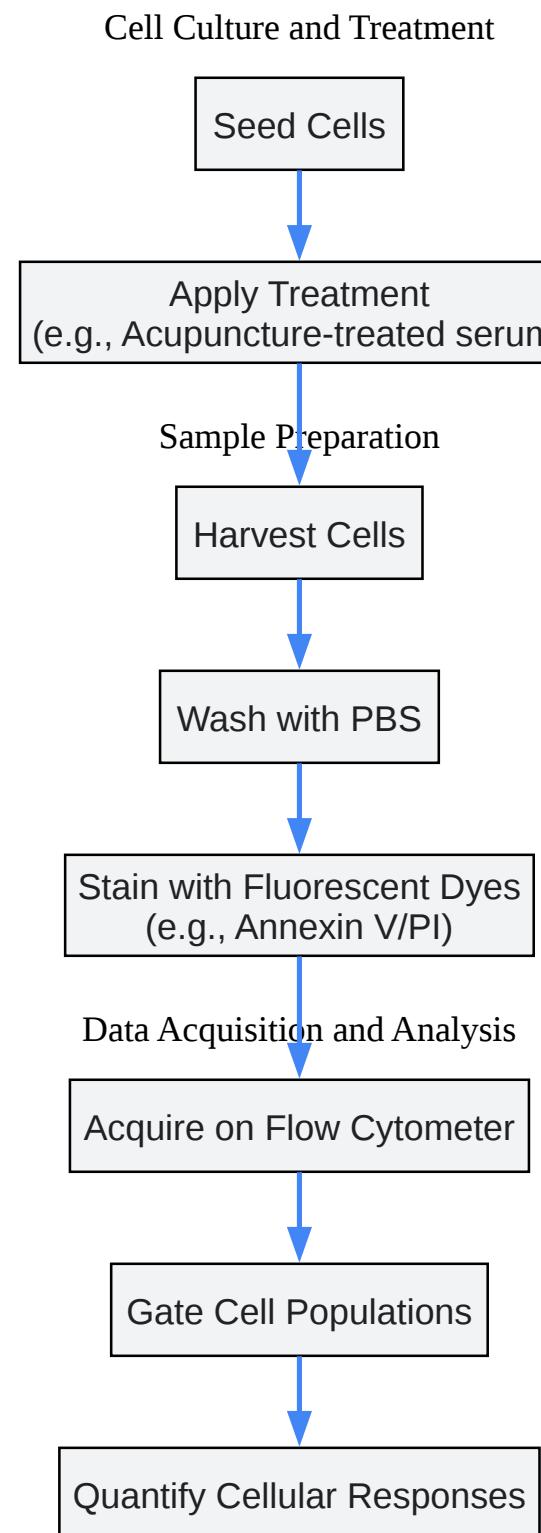
Procedure:

- Cell Preparation:
 - Culture cells to the desired density and apply the experimental conditions (e.g., treatment with serum from control, sham, or acupuncture groups).
 - For adherent cells, gently trypsinize and collect the cells. For suspension cells, proceed to the next step.
 - Collect all cells, including those in the supernatant, by centrifugation at 300 x g for 5 minutes.
- Washing:

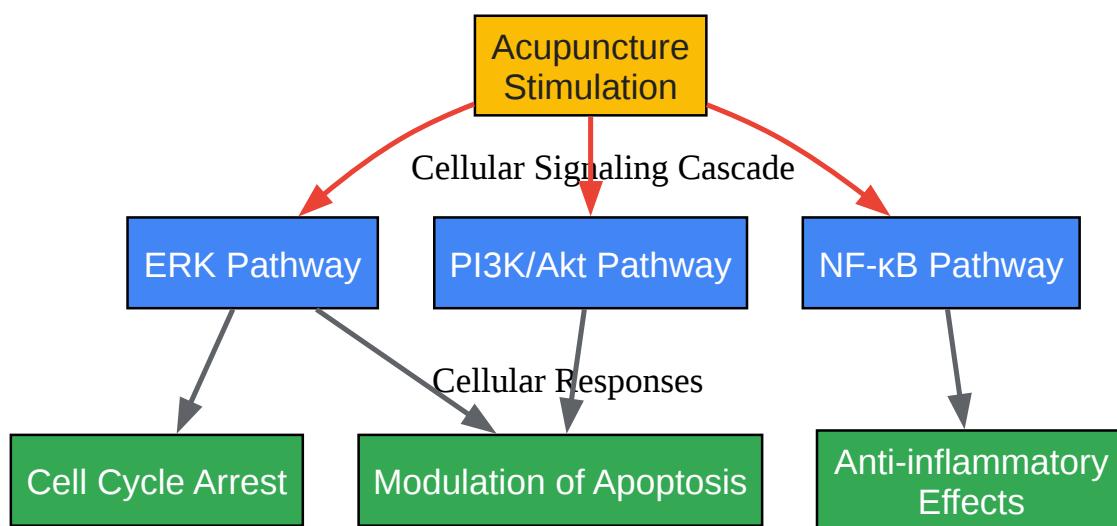
- Discard the supernatant and wash the cells twice with cold 1X PBS. Centrifuge at 300 x g for 5 minutes after each wash.
- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI staining solution.
 - Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- Analysis:
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the samples on a flow cytometer within one hour.[\[7\]](#)
 - Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

Protocol 2: Cell Cycle Analysis Using Propidium Iodide (PI)

This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)


Materials:

- 1X PBS, cold
- 70% Ethanol, cold (-20°C)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer


Procedure:

- Cell Collection:
 - Harvest cells as described in Protocol 1, Step 1.
 - Wash the cells once with cold 1X PBS and centrifuge at 300 x g for 5 minutes.
- Fixation:
 - Discard the supernatant and resuspend the cell pellet in 1 mL of cold 1X PBS.
 - While gently vortexing, add 3 mL of cold 70% ethanol dropwise to the cell suspension.
 - Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this temperature for several weeks.
- Staining:
 - Centrifuge the fixed cells at 850 x g for 5 minutes.
 - Carefully decant the ethanol and wash the cell pellet with 5 mL of cold 1X PBS.
 - Centrifuge again and discard the supernatant.
 - Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
 - Incubate for 30 minutes at room temperature in the dark.
- Analysis:
 - Analyze the samples on a flow cytometer.
 - Use software such as ModFit LT™ or FlowJo™ to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[13]

Visualizations: Workflows and Signaling Pathways

[Click to download full resolution via product page](#)

Caption: Experimental workflow for flow cytometry analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. uclahealth.org [uclahealth.org]
- 3. A Review of the Current Acupuncture Mechanisms of Action [ogka.at]
- 4. mdpi.com [mdpi.com]
- 5. Signal Transduction Pathways of Acupuncture for Treating Some Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acupuncture as anticancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [biotechne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. Flow Cytometry Protocol [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Flow Cytometry Analysis of Cellular Responses to Acupuncture Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8775512#flow-cytometry-analysis-with-acurea-treatment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com